molecular formula C19H18N2O B7786555 [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 7243-11-0

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B7786555
CAS No.: 7243-11-0
M. Wt: 290.4 g/mol
InChI Key: RAMFNPXGCSICNE-UHFFFAOYSA-N
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Description

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol is a complex organic compound that features a unique structure combining an indene, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions One common method starts with the preparation of the indene derivative, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]ethanol
  • [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]propane

Uniqueness

Compared to similar compounds, [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol offers unique properties due to the presence of the methanol group, which can participate in hydrogen bonding and other interactions. This makes it particularly valuable in applications requiring specific molecular interactions.

Properties

IUPAC Name

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-12,22H,4-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMFNPXGCSICNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413975
Record name 1Y-0009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-11-0
Record name 1Y-0009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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